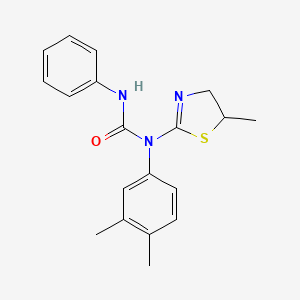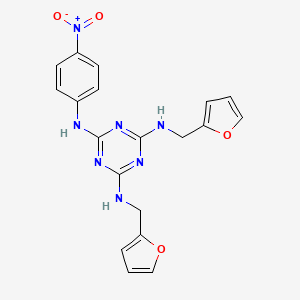![molecular formula C20H16N4O3S2 B15010249 2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B15010249.png)
2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an isoindole, thiadiazole, and acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the isoindole and thiadiazole rings separately, followed by their coupling through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in drug development.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16N4O3S2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-6-8-13(9-7-12)10-21-16(25)11-28-20-23-22-19(29-20)24-17(26)14-4-2-3-5-15(14)18(24)27/h2-9H,10-11H2,1H3,(H,21,25) |
Clé InChI |
XQPQLMYNZILFGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15010180.png)
![N'-benzyl-6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15010188.png)
![5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid](/img/structure/B15010198.png)
![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15010201.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B15010209.png)
![N~1~-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B15010212.png)

![N-(2-methoxyphenyl)-2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15010244.png)
![(3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B15010251.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15010253.png)

![Methyl ({2-[(methoxycarbonyl)amino]-3,5-dinitrophenyl}sulfanyl)acetate](/img/structure/B15010256.png)
![2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010262.png)
